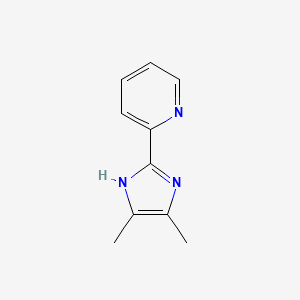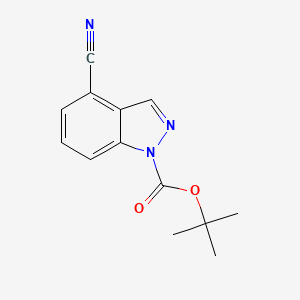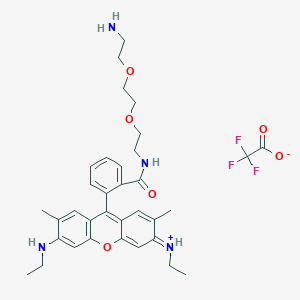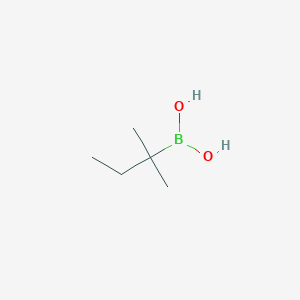
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate is a complex organic compound that features a unique combination of functional groups, including an amino group, a bromophenyl group, a thiophene ring, and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.
Introduction of the Thiophene Ring: The bromophenyl intermediate is then subjected to a coupling reaction with a thiophene derivative under palladium-catalyzed conditions.
Formation of the Amino Group: The resulting compound undergoes a nucleophilic substitution reaction to introduce the amino group.
Esterification: Finally, the compound is esterified using methanol and an acid catalyst to form the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the compound can yield oxo derivatives with enhanced reactivity.
Reduction: Reduction can produce hydroxyl derivatives with potential biological activity.
Substitution: Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Organic Synthesis:
Biological Studies: The compound’s biological activity is studied to understand its interactions with various biomolecules and its potential therapeutic effects.
Industrial Applications: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-amino-5-(4-chlorophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 5-amino-5-(4-fluorophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 5-amino-5-(4-methylphenyl)-3-oxo-5-(thiophen-3-yl)pentanoate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-(thiophen-3-yl)pentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target molecules.
Propiedades
Fórmula molecular |
C16H16BrNO3S |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
methyl 5-amino-5-(4-bromophenyl)-3-oxo-5-thiophen-3-ylpentanoate |
InChI |
InChI=1S/C16H16BrNO3S/c1-21-15(20)8-14(19)9-16(18,12-6-7-22-10-12)11-2-4-13(17)5-3-11/h2-7,10H,8-9,18H2,1H3 |
Clave InChI |
BMVFOKDPMPUADM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)CC(C1=CC=C(C=C1)Br)(C2=CSC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydroimidazo[1,5-a]pyridin-7(8H)-one](/img/structure/B12824396.png)




![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)

![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)

![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)

